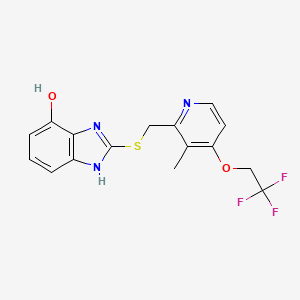

4-Hydroxy Lansoprazole Sulfide

説明

Contextualization within Lansoprazole (B1674482) Chemical Transformations

Lansoprazole, a substituted benzimidazole (B57391), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. pharmgkb.orgdrugbank.com This biotransformation leads to a variety of derivatives, including hydroxylated and sulfidated compounds. pharmgkb.orgnih.gov 4-Hydroxy Lansoprazole Sulfide (B99878), with the chemical formula C₁₆H₁₄F₃N₃O₂S, is one such derivative formed during these complex chemical transformations. nih.gov Its structure is characterized by the addition of a hydroxyl group at the 4-position of the benzimidazole ring of Lansoprazole Sulfide.

Role as a Key Intermediate or Degradant in Chemical and Biological Systems

4-Hydroxy Lansoprazole Sulfide is recognized both as a metabolite of dexlansoprazole (B1670344) (the R-enantiomer of Lansoprazole) and as a degradation product of Lansoprazole. nih.gov The formation of sulfide derivatives from Lansoprazole can occur through the action of the CYP3A4 enzyme. pharmgkb.orgnih.gov Subsequent hydroxylation, a common metabolic reaction, can then lead to the formation of this compound.

Furthermore, studies on the degradation of Lansoprazole under various stress conditions, such as in aqueous environments, have shown the formation of sulfide derivatives. unina.it While specific studies detailing the precise conditions favoring the formation of the 4-hydroxy isomer are limited, it is understood to be a potential product of Lansoprazole's breakdown. The presence of this compound as an impurity in Lansoprazole drug substances is also acknowledged in the pharmaceutical industry.

Current Landscape of Academic Inquiry Pertaining to Lansoprazole Derivatives

The academic focus on Lansoprazole derivatives is extensive, with significant research dedicated to understanding their pharmacokinetics, pharmacodynamics, and the influence of genetic polymorphisms of metabolizing enzymes on their clinical effects. pharmgkb.orgnih.gov A substantial body of work exists on the major metabolites, such as 5-hydroxy lansoprazole and lansoprazole sulfone. drugbank.com

In recent years, there has been growing interest in the potential biological activities of Lansoprazole metabolites beyond their role in the parent drug's clearance. For instance, a notable study on 5-Hydroxy Lansoprazole Sulfide, an isomer of the compound of focus, has explored its therapeutic activity in triple-negative breast cancer. nih.govacs.org This research highlights a trend towards investigating the independent pharmacological properties of drug metabolites.

Delimitation of Research Scope for this compound Studies

Despite the broad interest in Lansoprazole and its derivatives, dedicated academic research focusing exclusively on this compound is limited. Much of the available information situates this compound within the larger metabolic and degradation pathways of Lansoprazole. There is a scarcity of published studies on its specific synthesis as a primary target molecule or in-depth investigations into its unique biological activities. Therefore, the current understanding of this compound is largely as a secondary product of Lansoprazole's chemical journey in biological and chemical systems.

Chemical and Physical Properties

Below is an interactive table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol | nih.gov |

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | nih.gov |

| Molecular Weight | 369.4 g/mol | nih.gov |

| CAS Number | 131926-95-9 | nih.gov |

| Appearance | No data available | |

| Solubility | No data available |

Structure

3D Structure

特性

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-9-11(20-6-5-13(9)24-8-16(17,18)19)7-25-15-21-10-3-2-4-12(23)14(10)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGIYDJVVFOGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=CC=C3O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-95-9 | |

| Record name | 4-Hydroxy lansoprazole sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXY LANSOPRAZOLE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BL278S8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

De Novo Synthesis Strategies for 4-Hydroxy Lansoprazole (B1674482) Sulfide (B99878)

The de novo synthesis of 4-Hydroxy Lansoprazole Sulfide is not extensively detailed in publicly available literature, as it is more commonly referenced as a metabolite. However, a logical synthetic route can be constructed based on the well-established synthesis of its parent compound, lansoprazole sulfide. The core reaction involves the condensation of a substituted pyridine (B92270) with a substituted mercaptobenzimidazole.

The primary pathway for synthesizing this compound involves the nucleophilic substitution reaction between two key precursors:

Precursor 1: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. This molecule provides the pyridine portion of the final compound.

Precursor 2: 4-Hydroxy-2-mercaptobenzimidazole. This is the critical precursor that differentiates the final product from the more common lansoprazole sulfide by introducing the hydroxyl group at the C4 position of the benzimidazole (B57391) ring.

The synthesis of 4-Hydroxy-2-mercaptobenzimidazole itself can be approached through methods analogous to those used for other substituted 2-mercaptobenzimidazoles. A plausible method involves the reaction of 3-amino-2-aminophenol with carbon disulfide. Alternatively, reacting 4-hydroxybenzimidazolone with carbon disulfide in the presence of a basic catalyst at high temperatures presents another potential route. google.com

The main synthetic step is the condensation of these two precursors. The reaction proceeds via an SN2 mechanism, where the thiol group of 4-hydroxy-2-mercaptobenzimidazole acts as a nucleophile, displacing the chloride from the pyridine precursor.

Figure 1: Proposed Synthesis of this compound

While specific optimization data for the synthesis of the 4-hydroxy derivative is scarce, extensive research on the synthesis of the analogous lansoprazole sulfide provides a clear framework for optimizing reaction conditions. The primary goal is to maximize the yield of the condensation product while minimizing side reactions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed when using a biphasic solvent system (e.g., toluene (B28343) and aqueous KOH) to facilitate the reaction between the reactants present in different phases. jsac.or.jp The reaction is typically monitored by Thin Layer Chromatography (TLC) to determine its completion. jsac.or.jp Purification is generally achieved through column chromatography. jsac.or.jp

| Parameter | Condition | Rationale / Impact on Yield | Reference |

|---|---|---|---|

| Base | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Deprotonates the thiol group, creating a more potent thiolate nucleophile required for the substitution reaction. Strong bases in aqueous solution are effective. | jsac.or.jp |

| Solvent | Toluene, Water, Ethanol (B145695) | The choice of solvent affects reactant solubility and reaction rate. Biphasic systems (toluene/water) with a phase transfer catalyst or polar solvents like ethanol are common. | jsac.or.jp |

| Temperature | 0°C to Room Temperature | The reaction is often initiated at a lower temperature (0°C) during the addition of reagents to control the exothermic reaction, then allowed to proceed at room temperature. | jsac.or.jp |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Used as a phase transfer catalyst in biphasic systems to shuttle the thiolate anion from the aqueous phase to the organic phase where the pyridine precursor is dissolved. | jsac.or.jp |

| Reaction Time | 6 - 10 hours | Sufficient time is required for the reaction to proceed to completion, which is typically monitored by TLC. | jsac.or.jp |

This compound is a prochiral molecule, meaning it is not chiral itself but can be converted into a chiral compound in a single step. The sulfur atom is the prochiral center. Asymmetric oxidation of this sulfur atom leads to the formation of chiral sulfoxides, such as the (R)- and (S)-enantiomers of 4-hydroxy lansoprazole. Therefore, stereoselective synthesis in this context refers primarily to the stereoselective oxidation of this compound, rather than its de novo synthesis.

Significant advances have been made in the asymmetric oxidation of similar sulfide precursors for drugs like esomeprazole (B1671258) and dexlansoprazole (B1670344). These methods are directly applicable to the 4-hydroxy analog. The most common approach involves using a metal catalyst with a chiral ligand to direct the oxidation.

Key systems for stereoselective oxidation include:

Titanium-based catalysts: A complex of titanium isopropoxide with a chiral diethyl tartrate (DET) ligand (a modification of the Sharpless epoxidation catalyst) is a well-known system for asymmetric sulfoxidation.

Iron-based catalysts: Chiral Schiff base complexes of iron(III) have been successfully used for the large-scale synthesis of esomeprazole with very high enantiomeric excess (>99% ee). nih.govacs.org These systems often use aqueous hydrogen peroxide as the oxidant. nih.govacs.org

Vanadium-based catalysts: Chiral Schiff base ligands in complex with vanadium(IV) have also been shown to be effective for asymmetric sulfoxidation using hydrogen peroxide. acs.org

The choice of catalyst, chiral ligand, and oxidant is crucial for achieving high yield and high enantioselectivity. nih.govacs.org

Optimization of Reaction Conditions and Yield

Chemical Transformations Leading to and From this compound

This compound is a central intermediate in a network of chemical transformations, primarily involving oxidation of the sulfur atom and reduction of the resulting sulfoxide (B87167) or sulfone.

The oxidation of the sulfide group in this compound can yield two different products: the corresponding sulfoxide (4-hydroxy lansoprazole) or the sulfone (4-hydroxy lansoprazole sulfone). The selective formation of the sulfoxide is critical, as this is the active pharmacophore for proton pump inhibitors.

Oxidation Pathways:

Sulfide to Sulfoxide: Sulfide + [O] → Sulfoxide

Sulfide to Sulfone (Over-oxidation): Sulfide + 2[O] → Sulfone

Sulfoxide to Sulfone: Sulfoxide + [O] → Sulfone

A variety of oxidizing agents can be used, with control of selectivity being the primary challenge. Common oxidants include:

Hydrogen Peroxide (H₂O₂): A "green" and common oxidant. In the presence of a catalyst (e.g., transition metals) or in a suitable solvent like glacial acetic acid, it can selectively oxidize sulfides to sulfoxides. mdpi.com Careful control of stoichiometry (using approximately one equivalent) is key to preventing over-oxidation to the sulfone. researchgate.net

meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful and effective oxidant for converting sulfides to sulfoxides. However, it can easily lead to the formation of the sulfone if more than one equivalent is used or if reaction conditions are not tightly controlled.

Photochemical Aerobic Oxidation: Modern methods utilize light (e.g., 370 nm) and air (oxygen) as a green, catalyst-free system to achieve sulfoxidation, often in solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF). rsc.org

| Oxidizing System | Primary Product | Conditions | Selectivity Control | Reference |

|---|---|---|---|---|

| H₂O₂ / Acetic Acid | Sulfoxide | Room Temperature | Using ~1 equivalent of H₂O₂ favors the sulfoxide. Excess H₂O₂ leads to the sulfone. | mdpi.com |

| m-CPBA | Sulfoxide/Sulfone | Inert solvent (e.g., CH₂Cl₂) | Highly dependent on stoichiometry. 1 equivalent for sulfoxide; ≥2 equivalents for sulfone. | acs.org |

| tert-Butyl hydroperoxide (TBHP) / Vanadium catalyst | Sulfoxide | Catalytic | The catalytic system is designed to suppress the formation of the sulfone by-product. | rsc.org |

| Photochemical / O₂ (Air) | Sulfoxide | UV/Visible Light, 2-Me-THF | A green and highly selective method that minimizes over-oxidation. | rsc.org |

| Zirconium hydroxy chromate | Sulfoxide | Reflux conditions | Reported as an efficient agent for oxidizing various sulfides to sulfoxides in high yields. | researchgate.net |

The reduction of the oxidized forms—4-hydroxy lansoprazole (sulfoxide) or its sulfone—reverts the compound back to this compound. This transformation is important in laboratory settings for structural confirmation and in understanding metabolic pathways. The reduction of a sulfoxide to a sulfide is a common transformation in organic synthesis.

Several methods have been developed for the chemoselective deoxygenation of sulfoxides without affecting other functional groups in the molecule. These methods are generally applicable to the 4-hydroxy lansoprazole sulfoxide:

Chlorosulfonium Salts: An in situ generated chlorosulfonium salt (from the reaction of the sulfoxide with oxalyl chloride) can be reduced by a mild agent like ethyl vinyl ether. This method has been used for the reduction of omeprazole (B731). researchgate.net

D-Camphorsulfonic Acid (D-CSA): This metal-free method provides a practical and chemoselective deoxygenation of various sulfoxides to their corresponding sulfides in good to excellent yields. researchgate.net

The reduction of the sulfone is more challenging than the reduction of the sulfoxide due to the higher oxidation state and stability of the sulfonyl group, requiring stronger reducing agents and harsher conditions.

Derivatization for Analytical or Mechanistic Studies

A review of the scientific literature indicates a lack of specific, documented protocols for the chemical derivatization of this compound itself. However, chemical derivatization is a frequently employed strategy to enhance the analytical performance of related compounds, particularly for improving detection sensitivity and selectivity in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). semanticscholar.orgnih.gov

For compounds containing phenolic hydroxyl (-OH) groups, such as this compound, several derivatization techniques are commonly applied. These methods aim to modify the functional group to increase volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. semanticscholar.orgnih.govnih.gov

Common Derivatization Strategies for Phenolic Compounds:

Silylation: This is a common method for GC analysis where active hydrogens in hydroxyl groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. semanticscholar.org Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to create more volatile and thermally stable derivatives suitable for GC-MS analysis. researchgate.net

Acylation: This involves reacting the hydroxyl group with an acylating agent. For instance, trifluoroacetic anhydride (B1165640) (TFAA) can be used to create trifluoroacetic ester derivatives, which can be analyzed by GC-MS. acs.org

Fluorescent Labeling: For HPLC with fluorescence detection (HPLC-FLD), reagents that introduce a fluorescent tag are used. Dansyl chloride is a classic reagent that reacts with phenolic hydroxyl groups, significantly lowering the limit of detection. nih.gov Other reagents, such as those of the rhodamine type, can be used to improve ionization efficiency in mass spectrometry. nih.gov

While these methods are established for phenolic compounds and other drug metabolites, their specific application to this compound for analytical or mechanistic investigations has not been reported in the reviewed literature. molsyns.commdpi.com Mechanistic studies often rely on isotopic labeling or the synthesis of specific derivatives to probe reaction pathways, but such studies focusing on this compound are not publicly available. acs.org

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol | |

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | pharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 369.36 g/mol | pharmaffiliates.compharmaffiliates.com |

| CAS Number | 131926-95-9 | pharmaffiliates.com |

| Synonyms | 4-Hydroxy dexlansoprazole sulfide, 6-Hydroxy Lansoprazole Sulfide, 1H-Benzimidazol-7-ol, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]- |

Process Chemistry Considerations in Scalable Production

There is no information available in the published scientific or patent literature regarding the process chemistry or scalable production of this compound. Its significance lies in its status as a pharmaceutical impurity, which necessitates its synthesis on a small scale for use as a reference standard in quality control. synthinkchemicals.comsymeres.com

The synthesis of pharmaceutical impurities is a specialized field focused on achieving high purity rather than high volume or low cost, which are the primary drivers of scalable production. symeres.comspirochem.com Regulatory bodies like the FDA and EMA require that impurities in active pharmaceutical ingredients (APIs) at levels of 0.10% or more be identified, characterized, and quantified. To meet these requirements, pure samples of the impurity are needed as analytical standards. symeres.comspirochem.com

The synthesis of these reference standards is typically a custom, laboratory-scale endeavor. symeres.comsynthinkchemicals.com The objective is not process optimization for scale-up but the unambiguous confirmation of the impurity's structure and the provision of a high-purity material for analytical method validation. spirochem.com

Impurities such as this compound can originate from several sources during the manufacturing process of the main API, including:

Raw Materials: Impurities present in the starting materials or reagents.

Side Reactions: Unwanted chemical reactions that occur alongside the main synthesis pathway. ijmca.com

Degradation: Decomposition of the API during manufacturing or storage.

Given that this compound is an impurity, the focus of industrial process chemistry is on minimizing its formation during the scalable production of Lansoprazole, not on developing a scalable process for the impurity itself. mt.comrjpbcs.com

Metabolic Formation and Biotransformation Pathways

Enzymatic Formation of 4-Hydroxy Lansoprazole (B1674482) Sulfide (B99878)

The enzymatic conversion of lansoprazole is crucial for its clearance from the body. The primary enzymes involved are from the cytochrome P450 superfamily, which catalyze the oxidation of a wide variety of substrates.

Lansoprazole is extensively metabolized by the liver, with the main enzymes responsible being CYP2C19 and CYP3A4. medicines.org.ukhpra.iepharmgkb.org CYP2C19 is primarily responsible for the 5-hydroxylation of lansoprazole, while CYP3A4 is mainly involved in the formation of lansoprazole sulfone and lansoprazole sulfide. pharmgkb.orgnih.govresearchgate.net These initial metabolites can then undergo further biotransformation. For instance, lansoprazole sulfone can be further metabolized by CYP2C19 to 5-hydroxylansoprazole (B1664657) sulfone. pharmgkb.org Similarly, 5-hydroxylansoprazole can be acted upon by CYP3A4. pharmgkb.org

The metabolism of lansoprazole shows stereoselectivity, meaning the two enantiomers, (R)-lansoprazole and (S)-lansoprazole, are metabolized differently. pharmgkb.org (R)-lansoprazole tends to be metabolized by CYP3A4 to form the sulfone, whereas (S)-lansoprazole is preferentially metabolized by CYP2C19. pharmgkb.org

Studies using human liver microsomes and recombinant CYP enzymes have elucidated the specific roles and efficiencies of different isoforms in lansoprazole metabolism. nih.gov CYP3A4 is the principal enzyme for sulfoxidation, showing greater activity towards the (-)-enantiomer of lansoprazole. nih.gov Conversely, CYP2C19, which catalyzes hydroxylation, preferentially metabolizes the (+)-enantiomer. nih.gov

The intrinsic clearance (Vmax/Km) for sulfoxidation is significantly higher for (-)-lansoprazole compared to (+)-lansoprazole, highlighting the stereoselective nature of this metabolic pathway. nih.gov This indicates that sulfoxidation, primarily mediated by CYP3A4, is a key factor in the differential metabolism of lansoprazole enantiomers. nih.gov

Table 1: Catalytic Efficiencies of CYP Isoforms in Lansoprazole Metabolism

| Enzyme | Preferred Enantiomer | Primary Metabolic Reaction | Intrinsic Clearance (Vmax/Km) (ml/min/mg) |

|---|---|---|---|

| CYP3A4 | (-)-Lansoprazole | Sulfoxidation | 0.023 ± 0.001 (for (-)-lansoprazole) |

| CYP2C19 | (+)-Lansoprazole | Hydroxylation | Not specified in the provided context |

| CYP3A4 | (+)-Lansoprazole | Sulfoxidation | 0.006 ± 0.000 (for (+)-lansoprazole) |

Data derived from studies on human liver microsomes. nih.gov

The kinetics of lansoprazole metabolism have been characterized by determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax). nih.gov In studies with human liver microsomes, (-)-lansoprazole was metabolized more readily than (+)-lansoprazole. nih.gov This was attributed to stereoselective sulfoxidation and hydroxylation processes. nih.gov The formation of lansoprazole sulfone and 5-hydroxylansoprazole are the main metabolic pathways. nih.gov The intrinsic clearance for the sulfoxidation of (-)-lansoprazole was found to be significantly higher than that of (+)-lansoprazole, suggesting that this pathway plays a crucial role in the stereoselective metabolism of lansoprazole. nih.gov

Table 2: Kinetic Parameters for Lansoprazole Metabolism

| Metabolite | Enzyme | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| Lansoprazole Sulfone | CYP3A4 | Not specified in the provided context | Not specified in the provided context |

| 5-Hydroxylansoprazole | CYP2C19 | Not specified in the provided context | Not specified in the provided context |

Detailed kinetic parameters for the formation of 4-Hydroxy Lansoprazole Sulfide are not explicitly available in the provided search results.

While cytochrome P450 enzymes are the primary drivers of lansoprazole metabolism, other biotransformations can occur. For instance, the formation of lansoprazole sulfide from lansoprazole is a key step. medchemexpress.com This sulfide metabolite can then be a substrate for further enzymatic reactions, including hydroxylation. acs.org Additionally, non-enzymatic degradation of proton pump inhibitors can occur, such as the conversion of rabeprazole (B1678785) to thioether rabeprazole. nih.gov Baeyer-Villiger monooxygenases (BVMOs) have also been explored for the biocatalytic preparation of lansoprazole enantiomers from the corresponding sulfide. mdpi.com

The hydroxylation of lansoprazole is a regioselective process, primarily occurring at the 5-position of the benzimidazole (B57391) ring to form 5-hydroxylansoprazole. pharmgkb.orgtandfonline.com This reaction is mainly catalyzed by CYP2C19. pharmgkb.orgtandfonline.com The formation of this compound is a subsequent metabolic step, indicating hydroxylation can also occur at the 4-position of the benzimidazole ring, although this appears to be a minor pathway compared to 5-hydroxylation. fda.gov

Identification of Specific Isoforms and Their Catalytic Efficiencies

Non-P450 Enzymatic Systems and Other Biotransformations

Metabolic Pathways in Non-Human Biological Systems (e.g., in vitro models, animal studies)

Studies in non-human systems provide valuable insights into the metabolic fate of lansoprazole. In rats, lansoprazole has been shown to induce hepatic CYP enzymes, leading to enhanced testosterone (B1683101) metabolism. nih.gov This suggests a potential for drug-drug interactions through the induction of metabolic enzymes. nih.gov Animal studies have also been used to investigate the excretion of lansoprazole and its metabolites, with approximately one-third of a radiolabeled dose being excreted in the urine and two-thirds in the feces in one study. medicines.org.ukhpra.iefda.gov.ph

In vitro models using human liver microsomes have been instrumental in identifying the specific CYP isoforms involved in lansoprazole metabolism and in characterizing the kinetics of these reactions. nih.govnih.gov These models have demonstrated that combining lansoprazole with other drugs metabolized by the same enzymes can lead to competitive inhibition. nih.gov For example, co-incubation of lansoprazole with voriconazole (B182144) in human liver microsomes resulted in a significant increase in voriconazole concentration. nih.gov

Pharmacokinetic studies in beagle dogs have also been conducted to evaluate the absorption and metabolism of lansoprazole formulations. nih.gov

Elucidation of Metabolic Cascades

The formation of this compound is not a direct conversion from the parent lansoprazole molecule but rather the result of a multi-step metabolic cascade. The primary metabolism of lansoprazole is orchestrated in the liver, predominantly by two key cytochrome P450 (CYP) isoenzymes: CYP2C19 and CYP3A4. pharmgkb.orgdrugbank.com

Lansoprazole is initially metabolized through two principal pathways:

Hydroxylation: CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of the benzimidazole ring of lansoprazole, forming 5-hydroxylansoprazole. pharmgkb.orgnih.gov

Sulfoxidation and Reduction: CYP3A4 primarily catalyzes the oxidation of the sulfide bond to form lansoprazole sulfone. pharmgkb.orgnih.gov Concurrently, lansoprazole can also be reduced to lansoprazole sulfide. pharmgkb.org Interestingly, the formation of lansoprazole sulfide has been observed to occur non-enzymatically as well. nih.gov

Following the generation of these initial metabolites, further biotransformation can occur. This compound (5HLS) is considered an end-product of lansoprazole metabolism. nih.govacs.org This suggests a sequential pathway where the initial metabolites, 5-hydroxylansoprazole and lansoprazole sulfide, undergo subsequent enzymatic reactions. The most plausible routes for the formation of this compound are:

Hydroxylation of Lansoprazole Sulfide: Lansoprazole sulfide, once formed, can be hydroxylated at the 4-position (or 5-position) of the benzimidazole ring, a reaction likely catalyzed by CYP2C19.

Reduction of 5-Hydroxylansoprazole Sulfone: Another potential pathway involves the reduction of 5-hydroxylansoprazole sulfone, which itself is a metabolite of lansoprazole sulfone. pharmgkb.org

The stereochemistry of the parent lansoprazole molecule, which is a racemic mixture of (R)- and (S)-enantiomers, also influences the metabolic route. The (R)-lansoprazole enantiomer preferentially undergoes metabolism via CYP3A4 to form the sulfone, while (S)-lansoprazole is a preferred substrate for CYP2C19, leading to 5-hydroxylansoprazole. pharmgkb.org

| Metabolic Step | Primary Enzyme(s) | Reactant | Product |

|---|---|---|---|

| 5-Hydroxylation | CYP2C19 | Lansoprazole | 5-Hydroxylansoprazole |

| Sulfoxidation | CYP3A4 | Lansoprazole | Lansoprazole Sulfone |

| Sulfide Formation | CYP3A4 / Non-enzymatic | Lansoprazole | Lansoprazole Sulfide |

| Formation of this compound | Likely CYP2C19 | Lansoprazole Sulfide | This compound (5HLS) |

Impact of Enzyme Polymorphisms on Formation Rates and Extent

The rate and extent of this compound formation are significantly influenced by genetic polymorphisms in the CYP2C19 enzyme. pharmgkb.org CYP2C19 exhibits well-characterized genetic variability, leading to different metabolic phenotypes among individuals, who can be broadly categorized as:

Extensive Metabolizers (EMs): Individuals with normal enzyme activity.

Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.

Poor Metabolizers (PMs): Individuals with a significant deficiency in or complete lack of CYP2C19 enzyme activity.

This genetic variation has a direct impact on the pharmacokinetics of lansoprazole and, consequently, the production of its metabolites. In individuals who are poor metabolizers of CYP2C19, the primary hydroxylation pathway is impaired. This leads to a metabolic shift, where a larger proportion of lansoprazole is shunted towards the CYP3A4-mediated sulfoxidation pathway.

| CYP2C19 Phenotype | Enzyme Activity | Impact on Lansoprazole Metabolism | Expected Impact on this compound Formation |

|---|---|---|---|

| Extensive Metabolizer (EM) | Normal | Efficient hydroxylation to 5-hydroxylansoprazole. | Standard formation rate. |

| Intermediate Metabolizer (IM) | Reduced | Decreased hydroxylation, increased shunting to sulfoxidation pathway. | Potentially altered formation rate and extent. |

| Poor Metabolizer (PM) | Deficient/Absent | Significantly reduced hydroxylation, major reliance on sulfoxidation pathway. | Potentially higher exposure to lansoprazole sulfide, influencing subsequent hydroxylation. |

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and their metabolites. By replacing one or more atoms in a molecule with their stable (non-radioactive) or radioactive isotopes, researchers can track the compound through complex biological systems. For lansoprazole, isotopically labeled versions, such as deuterium-labeled (Lansoprazole-d4) and carbon-13-labeled (Lansoprazole sulfide-13C6) compounds, have been synthesized for use in metabolic studies. smolecule.commedchemexpress.com

The use of these labeled compounds allows for the unambiguous identification and quantification of lansoprazole and its metabolites, including this compound, in biological samples like plasma, urine, and feces. Here's how isotopic labeling aids in pathway tracing:

Distinguishing Metabolites from Endogenous Compounds: The unique mass of the isotopically labeled drug and its metabolites allows them to be clearly distinguished from naturally occurring (endogenous) molecules in the body using techniques like mass spectrometry. smolecule.com

Mapping Metabolic Pathways: By administering a labeled precursor and analyzing the resulting labeled metabolites, researchers can definitively establish the metabolic sequence and identify precursor-product relationships. For instance, administering labeled lansoprazole sulfide and subsequently detecting labeled this compound would provide direct evidence for this specific metabolic conversion.

Quantifying Metabolite Formation: Isotope dilution mass spectrometry, which uses a known amount of a stable isotope-labeled compound as an internal standard, enables precise quantification of the unlabeled metabolite in a biological sample. This can be used to determine the rate and extent of formation of this compound under various conditions, such as in different CYP2C19 genotypes.

While specific published studies detailing the use of isotopically labeled lansoprazole to trace the formation of this compound are not extensively detailed in the public domain, the availability of these labeled compounds underscores their critical role in elucidating the complex biotransformation pathways of lansoprazole. smolecule.commedchemexpress.commedchemexpress.com

Degradation Kinetics and Mechanistic Pathways

Hydrolytic Degradation Mechanisms and Products

The hydrolytic stability of benzimidazole (B57391) derivatives like Lansoprazole (B1674482) is known to be significantly influenced by pH. unina.it

For Lansoprazole and related proton pump inhibitors, degradation is accelerated in acidic conditions. unina.itscispace.com For instance, Lansoprazole is unstable in acidic media, leading to the formation of various degradation products. acs.org The activation half-life of Lansoprazole is approximately 1.5 hours at a pH of 5.1, which increases significantly as the pH becomes more neutral. nih.gov It is reasonable to extrapolate that 4-Hydroxy Lansoprazole Sulfide (B99878) would exhibit similar pH-dependent instability, being more susceptible to degradation in acidic environments. The hydroxyl group on the benzimidazole ring may also influence the compound's pKa and, consequently, its stability profile across different pH values.

Forced degradation studies on Lansoprazole under acidic and basic conditions have identified several degradants. Under acidic hydrolysis, Lansoprazole is known to degrade into products including Lansoprazole Sulfide (DP-1). acs.org In studies on the environmental fate of similar compounds like Omeprazole (B731), the formation of hydroxylated sulfide metabolites, such as 4-hydroxy omeprazole sulfide, has been observed in water samples. uoi.gr This suggests that under hydrolytic stress, the core structure of 4-Hydroxy Lansoprazole Sulfide is likely to undergo further reactions.

Based on the degradation pathways of Lansoprazole, potential hydrolytic degradants of this compound could involve alterations to the benzimidazole or pyridine (B92270) rings, or further reactions at the sulfide linkage. However, specific degradation products originating directly from this compound through hydrolysis have not been explicitly identified in the reviewed literature.

Table 1: Degradation Products of Lansoprazole under Various Stress Conditions

| Stress Condition | Degradation Product | Reference |

| Acidic Hydrolysis | Lansoprazole Sulfide (DP-1) | acs.org |

| Basic Hydrolysis | Lansoprazole Sulfide (DP-1) | acs.org |

| Neutral Hydrolysis | Lansoprazole Sulfide (DP-1) | acs.org |

| Oxidative Degradation | Lansoprazole Sulfone (DP-4) | acs.org |

Note: This table represents degradation products of the parent compound, Lansoprazole, as direct data for this compound is not available.

pH Dependence of Hydrolysis

Photochemical Degradation Pathways

Photodegradation is a significant pathway for the transformation of many pharmaceutical compounds in the environment.

Studies on Lansoprazole and Omeprazole have shown that their degradation is accelerated by irradiation with a solar simulator. uoi.gr For Lansoprazole, irradiation leads to a series of transformations. uoi.gr While specific kinetic data for the photodegradation of this compound is not available, it is expected to be susceptible to photolysis, similar to its parent compound. The presence of chromophores in its structure suggests that it will absorb light in the UV-Vis range, leading to photochemical reactions.

The phototransformation of Lansoprazole and Omeprazole results in the formation of sulfides, benzimidazolones, and other products like benzimidazoles, dianilines, and pyridines. uoi.gr For Omeprazole, photocatalytic degradation has been shown to yield hydroxylated sulfide and sulfone derivatives. researchgate.net It is plausible that the photochemical degradation of this compound would follow similar pathways, potentially leading to the cleavage of the molecule at the sulfide bridge or modifications to the aromatic rings. However, a detailed reaction schema for the phototransformation of this compound has not been documented.

Oxidative Degradation Mechanisms

Oxidative processes play a crucial role in the degradation of sulfur-containing compounds. The metabolism of Lansoprazole involves oxidation to Lansoprazole Sulfone, a reaction catalyzed by cytochrome P450 enzymes. nih.gov In forced degradation studies, Lansoprazole is oxidized to Lansoprazole Sulfone (DP-4). acs.orgscirp.org

Given the presence of the sulfide group, this compound is expected to be susceptible to oxidative degradation. The primary mechanism would likely involve the oxidation of the sulfide to a sulfoxide (B87167) and subsequently to a sulfone. The hydroxyl group may also be a site for oxidative reactions. The specific products and mechanisms of oxidative degradation for this compound have not been detailed in the literature, but would likely mirror the oxidative pathways of its parent compound, resulting in the formation of 4-Hydroxy Lansoprazole Sulfoxide and 4-Hydroxy Lansoprazole Sulfone.

Characterization of Oxidation Products (e.g., Sulfone Derivatives)

A primary degradation pathway for sulfide compounds, including this compound, involves oxidation of the sulfur atom. This process can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone derivative. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established chemical transformation. rsc.orgmdpi.comresearchgate.netjchemrev.comresearchgate.net

In the context of Lansoprazole and its derivatives, the oxidation of the sulfide to a sulfoxide is a key step in the formation of the active pharmaceutical ingredient itself. rsc.orgresearchgate.net Further oxidation leads to the formation of a sulfone, which is often considered an impurity or a degradation product in pharmaceutical preparations. google.com Therefore, it is highly probable that this compound can be oxidized to 4-Hydroxy Lansoprazole Sulfone .

The characterization of this sulfone derivative would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) to separate it from the parent sulfide and other potential byproducts, and mass spectrometry (MS) to confirm its molecular weight, which would be higher than that of the sulfide due to the addition of two oxygen atoms. Further structural elucidation would be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific studies on the isolation and characterization of 4-Hydroxy Lansoprazole Sulfone as a degradation product are not extensively documented in the reviewed literature, its formation is a chemically plausible and expected outcome of oxidative degradation.

Table 1: Potential Oxidation Products of this compound This table is generated based on established chemical principles of sulfide oxidation, as direct experimental data for this specific compound is limited.

| Starting Compound | Potential Oxidation Product | Chemical Transformation |

| This compound | 4-Hydroxy Lansoprazole (a sulfoxide) | Oxidation of the sulfide group |

| This compound | 4-Hydroxy Lansoprazole Sulfone | Further oxidation of the sulfide group |

Influence of Oxidizing Agents and Environmental Factors

The rate and extent of the oxidation of this compound are significantly influenced by the nature of the oxidizing agent and various environmental factors.

Oxidizing Agents: A variety of oxidizing agents can facilitate the conversion of sulfides to sulfoxides and sulfones. Common laboratory and industrial oxidants include:

Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, it is considered a "green" oxidant. mdpi.com

Peracids (e.g., m-CPBA): These are effective but can sometimes lead to over-oxidation.

Halogen-based reagents (e.g., N-bromosuccinimide): These can also be employed for sulfide oxidation. researchgate.net

Photochemical Aerobic Oxidation: This method uses light and atmospheric oxygen, often with a photosensitizer, to achieve oxidation. rsc.org

The choice of oxidant and reaction conditions can be tailored to selectively produce the sulfoxide or to drive the reaction towards the sulfone. For instance, controlling the stoichiometry of the oxidant is a key factor in preventing over-oxidation. researchgate.net

Environmental Factors:

pH: The stability of proton pump inhibitors (PPIs) like Lansoprazole and its derivatives is highly pH-dependent. They are generally unstable in acidic conditions, which can accelerate degradation. nih.govscirp.org While specific data for this compound is not available, it is reasonable to infer that its degradation would also be pH-dependent.

Light (Photodegradation): Exposure to light, particularly UV radiation, can induce the degradation of many pharmaceutical compounds. uoi.grscience.gov Photochemical processes can generate reactive oxygen species, such as singlet oxygen, which can then oxidize the sulfide moiety. rsc.org Studies on Lansoprazole have shown that it is sensitive to light. uoi.gr

Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation processes.

Table 2: Factors Influencing the Degradation of this compound This table is based on general knowledge of drug degradation and the behavior of related PPI compounds.

| Factor | Influence on Degradation |

| Oxidizing Agents | Presence of oxidants like H₂O₂, peracids, or even atmospheric oxygen can lead to the formation of sulfoxide and sulfone derivatives. |

| pH | Acidic conditions are likely to accelerate degradation through hydrolysis and other pathways. |

| Light | Exposure to UV and visible light may induce photodegradation, potentially leading to a variety of transformation products. |

| Temperature | Increased temperature can enhance the rate of both oxidative and hydrolytic degradation. |

Thermal Degradation Studies

Thermal degradation studies would involve heating the compound at various temperatures and analyzing the resulting products to understand the degradation pathways and the thermal stability of the molecule. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be employed to determine the temperatures at which degradation occurs and the associated energy changes. The degradation products would then be identified using chromatographic and spectroscopic methods. In the absence of specific data, it is presumed that at elevated temperatures, this compound would undergo decomposition, potentially involving the cleavage of the sulfide bridge and modifications to the benzimidazole and pyridine rings.

Environmental Fate and Abiotic Transformation Processes

The environmental fate of this compound is an important consideration, as metabolites of pharmaceuticals can enter the environment through various pathways. uoi.grunina.itresearchgate.net While the parent drug Lansoprazole is extensively metabolized, its metabolites, including hydroxylated and sulfide derivatives, could persist in the environment. uoi.gracs.orgunipg.it

Abiotic Transformation Processes: In the environment, this compound would be subject to several abiotic transformation processes:

Hydrolysis: As a compound with ester-like linkages and amide-like structures within the heterocyclic rings, it may be susceptible to hydrolysis, particularly under acidic or basic conditions in aquatic environments. Studies on Lansoprazole have shown that it undergoes hydrolysis. scirp.org

Photolysis: In surface waters, exposure to sunlight could lead to photolytic degradation. The presence of chromophores (light-absorbing groups) in the molecule suggests that it would absorb UV radiation, potentially leading to the cleavage of chemical bonds and the formation of various transformation products. uoi.gr

Oxidation: In the presence of naturally occurring oxidants in water and soil, or through photochemical reactions, the sulfide group is a likely site for oxidation to the corresponding sulfoxide and sulfone.

The ultimate environmental fate will depend on a combination of these processes, as well as potential biotic degradation, which is outside the scope of this section. The persistence of this compound and its transformation products in the environment is a subject that warrants further investigation to fully assess any potential ecological impact.

Advanced Analytical Methodologies and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating 4-Hydroxy Lansoprazole (B1674482) Sulfide (B99878) from the active pharmaceutical ingredient (API) and other related substances. These techniques provide the necessary resolution and sensitivity for accurate quantification.

Liquid Chromatography (LC) with High-Resolution Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the analysis of Lansoprazole and its impurities. researchgate.netsdiarticle4.com When coupled with high-resolution detectors, these methods offer enhanced specificity and sensitivity.

Reverse-phase HPLC is a commonly employed mode for the separation of Lansoprazole and its related compounds. acs.org A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. researchgate.netcpu.edu.cnscirp.org Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of all impurities, including 4-Hydroxy Lansoprazole Sulfide, which may have different polarities. researchgate.netcpu.edu.cnresearchgate.net

For instance, a study on Lansoprazole degradation products utilized a C18 column (4.6 × 250 mm, 5 μm) with a gradient elution of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.net Another method for analyzing Lansoprazole impurities used a Hypersil Gold C18 column (2.1 x 100 mm, 1.8 µ) with a gradient mobile phase of water and a mixture of acetonitrile, water, and triethylamine. ajrconline.org The use of UHPLC with smaller particle size columns (e.g., 1.7 or 1.8 µm) can lead to faster analysis times and improved resolution. researchgate.netajrconline.org

High-resolution detection is often achieved by coupling the LC system with a high-resolution mass spectrometer (HRMS), which provides accurate mass measurements crucial for impurity identification. cpu.edu.cnscirp.org

Table 1: Exemplary Liquid Chromatography Methods for Lansoprazole Impurity Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Waters C18 T3 (2.1 mm × 100 mm, 1.7 μm) cpu.edu.cn | Agilent Extend C18 (4.6 mm × 150 mm, 5 μm) cpu.edu.cn |

| Mobile Phase A | 0.1% formic acid in water cpu.edu.cn | 25 mmol/L ammonium acetate (pH 6.5) cpu.edu.cn |

| Mobile Phase B | Acetonitrile cpu.edu.cn | 25 mmol/L ammonium acetate-acetonitrile (1:4) cpu.edu.cn |

| Elution | Gradient cpu.edu.cn | Gradient cpu.edu.cn |

| Detection | High-Resolution Orbital Trap Mass Spectrometry cpu.edu.cn | High-Resolution Orbital Trap Mass Spectrometry cpu.edu.cn |

Gas Chromatography (GC) for Volatile Derivatives

While liquid chromatography is the predominant technique for non-volatile compounds like this compound, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or after derivatization to increase volatility. There is limited specific information in the provided search results on the direct GC analysis of this compound. However, GC-MS has been utilized for the determination of other potential impurities in related proton pump inhibitors, such as dimethyl sulfate (B86663) in esomeprazole (B1671258) magnesium, which suggests its potential applicability for specific volatile derivatives if they were to be formed during synthesis or degradation. researchgate.net

Enantiomeric Separation and Quantification

Lansoprazole is a chiral compound, and its enantiomers can exhibit different pharmacological activities. Consequently, the separation of enantiomers of Lansoprazole and its impurities is important. Chiral HPLC methods are developed for this purpose. These methods typically use a chiral stationary phase (CSP) that can differentiate between the enantiomers.

For Lansoprazole enantiomers and their impurities, polysaccharide-based chiral columns, such as Chiralpak IA, have proven effective. nih.gov A study reported the successful enantiomeric separation of Lansoprazole using a Chiralpak IA column with a mobile phase consisting of methyl-tert-butyl ether, ethyl acetate, ethanol (B145695), and diethylamine. nih.gov Another approach for the enantioselective analysis of Lansoprazole in plasma utilized a Chiralpak ID column with an acetonitrile-water mobile phase. nih.gov These methods can resolve the enantiomers of Lansoprazole and potentially the enantiomers of its impurities, including this compound, if it exists in enantiomeric forms. The resolution factor (Rs) is a critical parameter in enantioselective separations, with a baseline separation generally indicated by an Rs value of 1.5 or greater. A resolution factor of 8.14 was achieved for lansoprazole enantiomers in one study, indicating excellent separation. nih.gov

Table 2: Chiral HPLC Method for Lansoprazole Enantiomers

| Parameter | Method Details |

|---|---|

| Column | Chiralpak IA nih.gov |

| Mobile Phase | Methyl-tert-butyl ether-ethyl acetate-ethanol-diethylamine (60:40:5:0.1 v/v/v/v) nih.gov |

| Resolution (Rs) | 8.14 nih.gov |

| Detection | UV nih.gov |

Spectrometric Characterization Methods

Spectrometric techniques are indispensable for the structural elucidation and confirmation of impurities like this compound.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS/MS) for Structure Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of drug impurities. acs.orgresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. scirp.orgscirp.org

Techniques like LC-MS/MS involve the fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information. acs.org Studies on Lansoprazole degradation have successfully used LC-HRMS to identify various degradation products by analyzing their accurate mass and fragmentation patterns. cpu.edu.cnscirp.orgresearchgate.net For instance, the protonated molecular ion of an impurity can be detected, and its mass can be compared to the theoretical mass of potential structures. rasayanjournal.co.in The mass error, typically in parts per million (ppm), indicates the accuracy of the measurement. scirp.org

In the context of this compound, LC-MS analysis would aim to detect the protonated molecule [M+H]+ and then subject it to fragmentation to confirm the presence of the hydroxyl group and the sulfide linkage through characteristic neutral losses and fragment ions.

Table 3: Mass Spectrometric Data for Lansoprazole and a Degradation Product

| Compound | Protonated Molecular Ion (m/z) | Molecular Formula | Reference |

|---|---|---|---|

| Lansoprazole | 370.0836 | C16H15F3N3O2S+ | scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.netscirp.orgrasayanjournal.co.in While MS provides information on the mass and elemental composition, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

For the structural assignment of this compound, various NMR experiments would be conducted.

¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the aromatic and aliphatic protons would be key identifiers. rasayanjournal.co.inijmca.com

¹³C NMR: This experiment provides information on the carbon skeleton of the molecule. scirp.orgrasayanjournal.co.in

2D NMR techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure and determining the position of the hydroxyl group on the benzimidazole (B57391) ring. researchgate.netscirp.orgrasayanjournal.co.in

The isolation of the impurity, often by preparative HPLC, is typically required to obtain a sufficient quantity for NMR analysis. researchgate.netrasayanjournal.co.in

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lansoprazole |

| Lansoprazole Sulfide |

| Lansoprazole N-Oxide |

| Lansoprazole Sulfone |

| Dimethyl sulfate |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for the structural confirmation and quantification of pharmaceutical compounds and their impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is primarily utilized for the detection and quantification of this compound in chromatographic analyses. The molecule's chromophores, including the benzimidazole and pyridine (B92270) rings, allow for strong UV absorbance. Method development studies for Lansoprazole and its impurities commonly select a detection wavelength based on the UV maxima of all relevant compounds to ensure simultaneous detection. For Lansoprazole Sulfide, detection is often performed at wavelengths between 260 nm and 285 nm. researchgate.netresearchgate.net One study specifically identified the UV maxima for Lansoprazole Sulfide and its related impurities to be around 260 nm, which was subsequently used for monitoring in an HPLC method. researchgate.net Another comprehensive method for Lansoprazole and its impurities set the detection wavelength at 285 nm. researchgate.net

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, aiding in its structural elucidation. While detailed, publicly available IR spectra specifically for this compound are limited, characterization of Lansoprazole impurities, including the sulfide variant, has been confirmed through techniques including Fourier-transform infrared (FTIR) spectroscopy. acs.org Based on its chemical structure, the IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A broad band for the hydroxyl (-OH) group on the benzimidazole ring.

N-H Stretching: A band corresponding to the amine (-NH) group in the benzimidazole ring.

C-H Stretching: Bands for aromatic and aliphatic C-H bonds.

C=N and C=C Stretching: Multiple bands from the aromatic pyridine and benzimidazole ring systems.

C-S Stretching: A band associated with the thioether linkage.

C-O-C Stretching: Bands from the ether linkages.

C-F Stretching: Strong bands from the trifluoroethoxy group.

Method Development and Validation for Trace Analysis

The control of impurities is a critical aspect of pharmaceutical quality control. Developing and validating robust analytical methods for trace-level analysis ensures that impurities like this compound are accurately quantified and maintained below established safety thresholds. pharmaffiliates.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the impurity profiling of Lansoprazole. These methods are designed to be specific, robust, and capable of separating the main active pharmaceutical ingredient (API) from all process-related and degradation impurities, including this compound (often referred to as Lansoprazole Sulfide or Lansoprazole Related Compound C). cbijournal.compharmaffiliates.com

The development of these methods involves a systematic optimization of chromatographic conditions. A key goal is to achieve adequate resolution between all peaks of interest. researchgate.net For instance, a reversed-phase HPLC method was developed to separate Lansoprazole Sulfide and other impurities using a C18 stationary phase with a mobile phase consisting of formic acid and acetonitrile, delivered in a gradient mode. researchgate.net Another UPLC method utilized a C18 column with a mobile phase of pH 7.0 phosphate (B84403) buffer and a mixture of methanol (B129727) and acetonitrile. researchgate.net The selection of a suitable column, mobile phase composition, pH, and gradient elution program is critical to achieving a successful separation.

Below is a table summarizing typical chromatographic conditions used for the analysis of Lansoprazole Sulfide.

| Parameter | Method 1 (HPLC) researchgate.net | Method 2 (UPLC) researchgate.net | Method 3 (LC-HRMS) acs.org |

| Column | C18 (250 x 4.6 mm, 5 µm) | Waters Acquity BEH C18 | Luna Omega C-18 Polar (100 x 2.1 mm, 1.6 µm) |

| Mobile Phase A | Formic Acid Solution | pH 7.0 Phosphate Buffer:Methanol (90:10 v/v) | 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (50:50 v/v) | Acetonitrile |

| Elution Mode | Gradient | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | Not Specified | 0.6 mL/min |

| Detection | UV at 260 nm | UV at 285 nm | HRMS and UV |

| Column Temp. | 25°C | Not Specified | 40°C |

Validation according to International Council for Harmonisation (ICH) guidelines is required to demonstrate that an analytical method is suitable for its intended purpose. researchgate.net

Sensitivity The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. For the trace analysis of impurities, high sensitivity is crucial. A validated stability-indicating HPLC method for Lansoprazole Sulfide (designated LAN30) demonstrated excellent sensitivity. researchgate.net

Selectivity Selectivity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. In impurity profiling, this is typically demonstrated by achieving a baseline separation between all compounds. A resolution value of greater than 2.0 between adjacent peaks is generally considered acceptable. researchgate.net The specificity of these methods is further confirmed by performing forced degradation studies, where the drug substance is subjected to stress conditions to ensure no co-elution of degradation products with existing impurity peaks. researchgate.net

The table below presents validation data from a study on Lansoprazole Sulfide. researchgate.net

| Validation Parameter | Lansoprazole Sulfide (LAN30) | Impurity LAN30-I | Impurity LAN30-II |

| Limit of Detection (LOD) | 0.003% | 0.01% | 0.01% |

| Limit of Quantification (LOQ) | 0.01% | 0.03% | 0.03% |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |

| Recovery | 95% - 105% | 95% - 105% | 95% - 105% |

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. It must also be able to separate and quantify the degradation products formed. acs.org

Methods developed for Lansoprazole impurity profiling are frequently designed as SIMs. This involves subjecting the drug substance to forced degradation under various stress conditions as stipulated by ICH guidelines, including:

Acidic hydrolysis (e.g., with HCl) acs.org

Basic hydrolysis (e.g., with NaOH) acs.org

Oxidative degradation (e.g., with H₂O₂) acs.org

Thermal degradation researchgate.net

Photolytic degradation researchgate.net

Lansoprazole is known to be particularly unstable in acidic conditions, where Lansoprazole Sulfide (DP-1) is a principal degradant. acs.orgresearchgate.net The ability of the analytical method to separate this sulfide impurity from the parent drug and other degradants is a key marker of its stability-indicating power. researchgate.net The validation of a SIM is confirmed by assessing the mass balance, where the sum of the assay of the parent drug and the levels of all impurities and degradation products should be close to 100%, demonstrating that all significant products have been accounted for. researchgate.net

Mechanistic Investigations and Biological Interactions Non Clinical

In Vitro Enzymatic Interaction Studies

Inhibition or Modulation of Enzyme Activities (e.g., Fatty Acid Synthase)

Research has shown that metabolites of proton pump inhibitors (PPIs), like lansoprazole (B1674482), can inhibit fatty acid synthase (FASN), an enzyme overexpressed in many cancers. nih.govresearchgate.net Specifically, the lansoprazole metabolite 5-hydroxy lansoprazole sulfide (B99878) (5HLS) has been identified as an inhibitor of the enoyl reductase domain of FASN. nih.govacs.org This is in contrast to its parent compound, lansoprazole, which inhibits the thioesterase domain of FASN. nih.govacs.org The inhibition of FASN by these compounds is considered a potential mechanism for their observed anticancer activities. nih.govresearchgate.net

Studies comparing the effects of lansoprazole and its metabolites have indicated that 5HLS is more potent in inhibiting FASN function. nih.govresearchgate.net This increased activity suggests that the metabolic conversion of lansoprazole to its hydroxylated sulfide form may contribute significantly to the lasting anticancer effects observed with PPI usage. nih.govacs.org

It is important to note that while lansoprazole and its metabolites inhibit FASN, this action does not appear to be mediated by changes in intracellular pH, a known mechanism of action for PPIs in their role as acid reducers. acs.org

Interactive Data Table: FASN Domain Inhibition by Lansoprazole and its Metabolite

| Compound | Target Domain on FASN | Reference |

| Lansoprazole | Thioesterase | nih.govacs.org |

| 5-Hydroxy Lansoprazole Sulfide | Enoyl Reductase | nih.govacs.org |

Substrate Binding and Turnover Kinetics

The metabolism of lansoprazole involves cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP3A4. pharmgkb.orgnih.gov These enzymes convert lansoprazole into its main metabolites, including 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone. pharmgkb.orgresearchgate.net The formation of lansoprazole sulfide from lansoprazole can occur nonenzymatically. researchgate.net

Kinetic studies of lansoprazole 5-hydroxylation have suggested the involvement of two distinct enzymes with different affinities (apparent Km values of approximately 15 µM and 100 µM). researchgate.net In contrast, the formation of lansoprazole sulfone appears to be catalyzed by a single, low-affinity enzyme (apparent Km of approximately 100 µM). researchgate.net The different enantiomers of lansoprazole show preferences for different metabolic pathways, with R-lansoprazole favoring the CYP3A4 route to the sulfone and S-lansoprazole favoring the CYP2C19 route. pharmgkb.org

Interaction with Cellular Targets (Non-Clinical)

Binding Affinity to Biological Macromolecules (e.g., proteins, receptors)

Lansoprazole and its derivatives have been investigated for their binding affinity to various biological macromolecules. Notably, lansoprazole itself has been found to bind to aggregated tau protein, a hallmark of Alzheimer's disease, with a dissociation constant (Kd) of 11.0 nM. acs.org This has led to the development of radiolabeled lansoprazole derivatives for potential use in PET imaging of tau pathology. acs.org

While specific binding affinity data for 4-Hydroxy Lansoprazole Sulfide to proteins is not extensively detailed in the provided search results, the focus on its parent compound and other metabolites highlights the potential for this class of molecules to interact with significant biological targets beyond the gastric proton pump. acs.org

Mechanistic Exploration of Observed Biological Activities (e.g., antimycobacterial activity)

Lansoprazole sulfide, a metabolite of lansoprazole, has demonstrated potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. nih.govresearchgate.net It has an in vitro IC50 of 0.59 µM against M. tb. medchemexpress.commedchemexpress.com

Biochemical Pathways Affected in Model Systems (e.g., cell cultures, isolated organelles)

In cancer cell models, particularly triple-negative breast cancer, 5-hydroxy lansoprazole sulfide has been shown to affect pathways beyond fatty acid synthesis. nih.govresearchgate.net It has been found to regulate the non-homologous end joining (NHEJ) repair of oxidative DNA damage via PARP1. nih.govresearchgate.net This inhibition of DNA repair mechanisms can lead to increased DNA damage and subsequent apoptosis in cancer cells. researchgate.net

The parent compound, lansoprazole, has been shown to induce apoptosis in pancreatic cancer cells, and this effect can be rescued by supplementing with palmitate, the product of FASN activity. acs.org This further supports the role of FASN inhibition in the anticancer effects of this class of compounds. acs.org

In the context of its antimycobacterial activity, lansoprazole sulfide directly impacts the biochemical pathway of cellular respiration in mycobacteria by inhibiting the electron transport chain. nih.gov This disruption of energy metabolism is a key factor in its ability to kill the bacteria. nih.gov

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies involving 4-Hydroxy Lansoprazole (B1674482) Sulfide (B99878) have utilized this method to understand its interaction with various protein targets.

Research has shown that the metabolite 5-hydroxy lansoprazole sulfide (a related compound) is more active than its parent compound, lansoprazole, in inhibiting the function of fatty acid synthase (FASN). acs.orgacs.org FASN is an enzyme that is overexpressed in cancerous tissues. acs.orgacs.orgtargetmol.com Molecular docking studies indicated that 5-hydroxy lansoprazole sulfide specifically inhibits the enoyl reductase domain of FASN. acs.orgacs.org This is in contrast to lansoprazole, which inhibits the thioesterase domain of the same enzyme. acs.orgacs.org

In studies on proton pump inhibitors (PPIs) and their interaction with plasma proteins, molecular docking has been used to complement experimental findings. nih.gov For instance, the enantioselective binding of lansoprazole to α1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA) was investigated. nih.gov The results from molecular docking supported the experimental data by elucidating the atomic-level interactions driving the binding process. nih.gov

A study on the inhibition mechanism of lansoprazole sulfide as a potential antituberculosis compound also highlights the use of computational methods to understand ligand-protein interactions. pdbj.org

Table 1: Molecular Docking Summary of Related Compounds

| Compound | Target Protein | Key Interaction Site | Reference |

|---|---|---|---|

| 5-Hydroxy Lansoprazole Sulfide | Fatty Acid Synthase (FASN) | Enoyl Reductase Domain | acs.orgacs.org |

| Lansoprazole | Fatty Acid Synthase (FASN) | Thioesterase Domain | acs.orgacs.org |

| Lansoprazole Enantiomers | α1-acid glycoprotein (AGP), Human Serum Albumin (HSA) | Not specified | nih.gov |

| Lansoprazole Sulfide | CIII2/CIV respiratory chain supercomplex (Mycobacterium smegmatis) | Not specified | pdbj.org |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules, providing a theoretical framework to understand their behavior in chemical reactions.

The electronic structure of a molecule dictates its reactivity. For complex molecules like 4-Hydroxy Lansoprazole Sulfide, understanding the distribution of electrons is key to predicting how it will interact with other molecules. The presence of a hydroxyl group and a sulfide bridge influences the electron density across the benzimidazole (B57391) and pyridine (B92270) rings. nih.govnih.gov

Theoretical calculations on similar heterocyclic systems have been used to understand their stability and reactivity. For instance, in the context of pantoprazole, which shares a benzimidazole core, the difluoromethoxy group was found to impart unique stability to a free radical intermediate through a captodative effect, a concept that can be explored through quantum chemical calculations. nih.gov Such calculations can help in predicting the most likely sites for metabolic modification or degradation.

Transition state analysis is a powerful computational tool to elucidate reaction mechanisms by identifying the highest energy point along a reaction coordinate. This approach has been instrumental in understanding various chemical transformations, including the oxidation of sulfides to sulfoxides. whiterose.ac.uk

For example, the Zimmerman-Traxler model for aldol (B89426) reactions utilizes the concept of a chair-like, pericyclic transition state to predict stereochemical outcomes. harvard.edu While not directly on this compound, these principles are applicable to understanding reactions involving its functional groups. The mechanism of sulfide oxidation, a key step in the metabolism of lansoprazole, has been studied using transition state models. whiterose.ac.uk These models often involve metal catalysts and help in explaining the observed stereoselectivity. whiterose.ac.uk

Recent advancements in computational methods, such as combining the Direct MaxFlux (DMF) method with machine learning potentials, have significantly accelerated the process of identifying transition states in complex, multistep reactions, making the analysis of intricate biosynthetic pathways more accessible. chemrxiv.org

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, flexibility, and the influence of the environment over time. nih.govarxiv.org

The three-dimensional structure and flexibility of this compound are critical for its biological activity. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the transitions between them. The flexibility of the molecule, particularly around the sulfide linkage, allows it to adopt different shapes, which can be crucial for binding to a protein's active site.

General principles of MD simulations involve calculating the forces between atoms and using these forces to predict their motion over time. nih.gov Enhanced sampling techniques are often employed to overcome the timescale limitations of conventional MD and explore a wider range of the conformational space. arxiv.org

The environment surrounding a molecule significantly impacts its stability and behavior. MD simulations are well-suited to study the effects of different solvents on the conformation and stability of this compound. nih.gov For instance, the stability of lansoprazole and its degradation products has been studied under various conditions, such as acidic, basic, and neutral hydrolysis, as well as oxidation. acs.org

Studies on the inclusion complexation of lansoprazole with cyclodextrins have used molecular modeling to understand how these host molecules can enhance the solubility and stability of the drug. researchgate.net These simulations can reveal how the drug molecule is positioned within the cyclodextrin (B1172386) cavity and how this encapsulation protects it from the surrounding solvent and other reactive species. The choice of solvent can also influence the enantiomeric excess of chiral sulfoxides during synthesis, a factor that can be investigated using computational models. whiterose.ac.uk

Conformational Analysis and Flexibility

In Silico Prediction of Metabolic and Degradation Pathways

Computational, or in silico, methods are increasingly valuable in the early stages of drug development and for understanding the fate of metabolites and impurities. These tools use sophisticated algorithms and knowledge bases of known biotransformations to predict the metabolic and degradation pathways of a given chemical structure. For a compound like this compound, which is itself a metabolite of the proton pump inhibitor lansoprazole, in silico predictions can offer significant insights into its subsequent metabolic fate and potential degradation products under various conditions.

Predicted Metabolic Pathways

The metabolism of lansoprazole is primarily carried out by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2C19, followed by Phase II conjugation reactions. drugbank.comnih.gov this compound, possessing both a sulfide moiety and a phenolic hydroxyl group, presents clear targets for further metabolism.

A primary predicted metabolic pathway for this compound is the oxidation of the sulfide group. This reaction is a common metabolic route for many sulfur-containing compounds. In silico models would predict the oxidation of the sulfide to a sulfoxide (B87167), which would yield 4-hydroxy lansoprazole. Further oxidation would lead to the formation of 4-hydroxy lansoprazole sulfone. This two-step oxidation is a well-established pathway for lansoprazole itself, primarily mediated by CYP3A4. pharmgkb.orgnih.gov

Another significant predicted pathway involves Phase II metabolism, specifically targeting the hydroxyl group on the benzimidazole ring. Computational tools would identify this phenolic group as a prime site for conjugation reactions. The most common of these are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). These reactions increase the water solubility of the compound, facilitating its excretion from the body.

The following table outlines the predicted metabolic products of this compound based on these theoretical pathways.

Predicted Metabolites of this compound

| Predicted Metabolite | Predicted Biotransformation | Potential Enzyme(s) |

|---|---|---|

| 4-Hydroxy Lansoprazole | Sulfoxidation | CYP3A4 |

| 4-Hydroxy Lansoprazole Sulfone | Sulfoxidation (of 4-Hydroxy Lansoprazole) | CYP3A4 |

| 4-O-Glucuronide Lansoprazole Sulfide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| 4-O-Sulfate Lansoprazole Sulfide | Sulfation | Sulfotransferases (SULTs) |

Predicted Degradation Pathways

Forced degradation studies on the parent drug, lansoprazole, have shown that it is susceptible to degradation under acidic and oxidative conditions. nih.govacs.org Computational degradation prediction tools, such as Zeneth, can simulate these conditions to identify likely degradation products.

Given its structure, this compound would be predicted to be unstable in acidic environments. The benzimidazole ring system, a core feature of lansoprazole and its derivatives, is known to be labile in acid. This can lead to rearrangement and cleavage of the molecule.

Under oxidative stress, the sulfide linkage is a primary target. In silico models would predict the formation of the corresponding sulfoxide (4-hydroxy lansoprazole) and sulfone (4-hydroxy lansoprazole sulfone), similar to the metabolic pathway. scirp.org However, more aggressive oxidation could lead to the cleavage of the molecule, potentially separating the benzimidazole and pyridine rings.

The table below summarizes the potential degradation products of this compound under theoretical stress conditions.

Predicted Degradation Products of this compound